Cas no 1902960-08-0 (cis-tert-butyl (3-aminotetrahydro-2H-pyran-4-yl)carbamate)

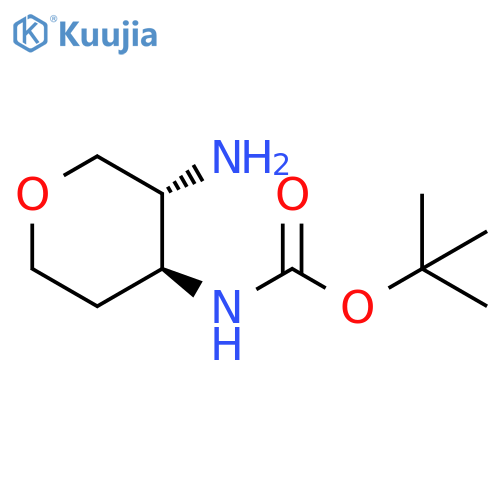

1902960-08-0 structure

商品名:cis-tert-butyl (3-aminotetrahydro-2H-pyran-4-yl)carbamate

cis-tert-butyl (3-aminotetrahydro-2H-pyran-4-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- cis-tert-butyl (3-aminotetrahydro-2H-pyran-4-yl)carbamate

- tert-Butyl((3S,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate

- tert-Butyl ((3S,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate

- F90016

- MFCD33399463

- tert-butyl N-[(3S,4R)-3-aminotetrahydropyran-4-yl]carbamate

- SCHEMBL17852667

- 1951459-69-0

- trans-3-Amino-4-(Boc-amino)-tetrahydropyran

- F90015

- TERT-BUTYL (TRANS-3-AMINOTETRAHYDRO-2H-PYRAN-4-YL)CARBAMATE

- (3S,4R)-3-Amino-4-(Boc-amino)-tetrahydropyran

- 1902960-08-0

- tert-butyl N-[(3S,4R)-3-aminooxan-4-yl]carbamate

-

- インチ: 1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-4-5-14-6-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m0/s1

- InChIKey: ABPWYJBKUUVONI-YUMQZZPRSA-N

- ほほえんだ: C(OC(C)(C)C)(=O)N[C@H]1CCOC[C@@H]1N

計算された属性

- せいみつぶんしりょう: 216.14739250g/mol

- どういたいしつりょう: 216.14739250g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 73.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0.1

cis-tert-butyl (3-aminotetrahydro-2H-pyran-4-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1318162-100mg |

tert-butyl N-[trans-3-aminotetrahydropyran-4-yl]carbamate |

1902960-08-0 | 97% | 100mg |

$270 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1318162-10G |

tert-butyl N-[trans-3-aminotetrahydropyran-4-yl]carbamate |

1902960-08-0 | 97% | 10g |

$4750 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1318162-100mg |

tert-butyl N-[trans-3-aminotetrahydropyran-4-yl]carbamate |

1902960-08-0 | 97% | 100mg |

$270 | 2025-02-24 | |

| eNovation Chemicals LLC | Y1318162-10g |

tert-butyl N-[trans-3-aminotetrahydropyran-4-yl]carbamate |

1902960-08-0 | 97% | 10g |

$4750 | 2025-02-24 | |

| eNovation Chemicals LLC | Y1318162-100mg |

tert-butyl N-[trans-3-aminotetrahydropyran-4-yl]carbamate |

1902960-08-0 | 97% | 100mg |

$270 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1318162-250MG |

tert-butyl N-[trans-3-aminotetrahydropyran-4-yl]carbamate |

1902960-08-0 | 97% | 250mg |

$455 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1318162-500MG |

tert-butyl N-[trans-3-aminotetrahydropyran-4-yl]carbamate |

1902960-08-0 | 97% | 500mg |

$650 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1318162-1G |

tert-butyl N-[trans-3-aminotetrahydropyran-4-yl]carbamate |

1902960-08-0 | 97% | 1g |

$930 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1318162-1g |

tert-butyl N-[trans-3-aminotetrahydropyran-4-yl]carbamate |

1902960-08-0 | 97% | 1g |

$930 | 2025-02-24 | |

| eNovation Chemicals LLC | Y1318162-5g |

tert-butyl N-[trans-3-aminotetrahydropyran-4-yl]carbamate |

1902960-08-0 | 97% | 5g |

$2795 | 2025-02-25 |

cis-tert-butyl (3-aminotetrahydro-2H-pyran-4-yl)carbamate 関連文献

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

1902960-08-0 (cis-tert-butyl (3-aminotetrahydro-2H-pyran-4-yl)carbamate) 関連製品

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬